2-(2-OXO-1-PYRIDINYL)ACETONITRILE
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Overview
Description
2-(2-OXO-1-PYRIDINYL)ACETONITRILE is an organic compound that features a nitrile group attached to an ethanenitrile moiety, which is further connected to a pyridine ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a nitrile group, producing the desired nitrile compound. For example[ \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} + \text{KCN} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CN} + \text{KBr} ]
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, P₄O₁₀, to form nitriles. The liquid nitrile is collected by simple distillation.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide to produce hydroxynitriles. For example[ \text{CH}_3\text{CHO} + \text{HCN} \rightarrow \text{CH}_3\text{CH}(OH)\text{CN} ]
Industrial Production Methods
Industrial production of 2-(2-OXO-1-PYRIDINYL)ACETONITRILE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be scaled up with appropriate modifications to suit industrial requirements.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Nitriles can undergo oxidation to form amides or carboxylic acids.
Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nitriles can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) are common reducing agents.
Substitution: Sodium or potassium cyanide in ethanol is commonly used for nucleophilic substitution reactions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-(2-OXO-1-PYRIDINYL)ACETONITRILE has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-OXO-1-PYRIDINYL)ACETONITRILE involves its interaction with molecular targets through its nitrile and pyridine moieties. The nitrile group can participate in nucleophilic addition reactions, while the pyridine ring can engage in π-π interactions and hydrogen bonding with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridyloxy)ethanol: Similar structure but with a hydroxyl group instead of a nitrile group.
2-(2-Pyridyloxy)ethanoic acid: Contains a carboxylic acid group instead of a nitrile group.
2-(2-Pyridyloxy)ethylamine: Features an amine group instead of a nitrile group.
Uniqueness
2-(2-OXO-1-PYRIDINYL)ACETONITRILE is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties compared to its analogs. The nitrile group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H6N2O |
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Molecular Weight |
134.14 g/mol |
IUPAC Name |
2-pyridin-2-yloxyacetonitrile |
InChI |
InChI=1S/C7H6N2O/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,6H2 |
InChI Key |
PRDQVUQNVJOQPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)OCC#N |
Canonical SMILES |
C1=CC=NC(=C1)OCC#N |
Origin of Product |
United States |
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